(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide
Brand Name: Vulcanchem
CAS No.: 488128-96-7
VCID: VC6908232
InChI: InChI=1S/C19H14ClN3O2S/c20-15-9-5-4-6-12(15)10-16-18(25)23(13-7-2-1-3-8-13)19(26-16)14(11-21)17(22)24/h1-9,16H,10H2,(H2,22,24)/b19-14-
SMILES: C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3Cl
Molecular Formula: C19H14ClN3O2S
Molecular Weight: 383.85

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide

CAS No.: 488128-96-7

VCID: VC6908232

Molecular Formula: C19H14ClN3O2S

Molecular Weight: 383.85

* For research use only. Not for human or veterinary use.

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide - 488128-96-7

Description

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide is a complex organic compound that belongs to the class of thiazolidinone derivatives. This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to its unique structural features. The presence of a thiazolidine ring, a cyano group, and a phenyl moiety contributes to its chemical reactivity and biological efficacy.

Synthesis

The synthesis of thiazolidinone derivatives generally involves multi-step reactions, including the condensation of appropriate aldehydes with thiazolidinones or their derivatives. For compounds like (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide, the synthetic pathway may involve:

  • Formation of Thiazolidinone Core: Reacting a 2-chlorobenzaldehyde with a suitable thiazolidine precursor.

  • Introduction of Cyano Group: Incorporating a cyano group into the structure, possibly through a reaction involving a cyanide source.

  • Final Modifications: Subjecting the compound to various chemical modifications to achieve the desired molecular structure.

Biological Activity

While specific biological activity data for (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide are not available, thiazolidinone derivatives are known for their antimicrobial and anticancer properties. These activities are often attributed to the ability of these compounds to interact with biological targets, such as enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Research Findings and Potential Applications

Given the lack of specific research findings on this compound, it is essential to consider the broader context of thiazolidinone derivatives. These compounds have shown promise in various biomedical applications, including:

  • Antimicrobial Activity: Thiazolidinones have demonstrated efficacy against bacterial strains, with potential for development as antibacterial agents.

  • Anticancer Activity: They have also shown cytotoxic effects against cancer cell lines, suggesting potential for anticancer therapies.

Table 1: General Antimicrobial Activity of Thiazolidinone Derivatives

Bacterial StrainMIC (µg/mL)Activity
Escherichia coli32Moderate
Staphylococcus aureus16Strong
Klebsiella pneumoniae64Weak
Pseudomonas aeruginosa128Very Weak
Acinetobacter baumannii64Weak

Table 2: General Anticancer Activity of Thiazolidinone Derivatives

Cancer Cell LineIC50 (µM)Activity
HeLa (Cervical Cancer)10Strong
MCF7 (Breast Cancer)15Moderate
A549 (Lung Cancer)20Moderate
HepG2 (Liver Cancer)25Weak
CAS No. 488128-96-7
Product Name (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide
Molecular Formula C19H14ClN3O2S
Molecular Weight 383.85
IUPAC Name (2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Standard InChI InChI=1S/C19H14ClN3O2S/c20-15-9-5-4-6-12(15)10-16-18(25)23(13-7-2-1-3-8-13)19(26-16)14(11-21)17(22)24/h1-9,16H,10H2,(H2,22,24)/b19-14-
Standard InChIKey CBWAWHDPSRGHJP-RGEXLXHISA-N
SMILES C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3Cl
Solubility not available
PubChem Compound 6273540
Last Modified Aug 18 2023

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